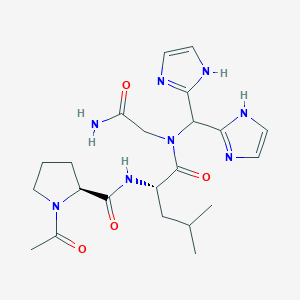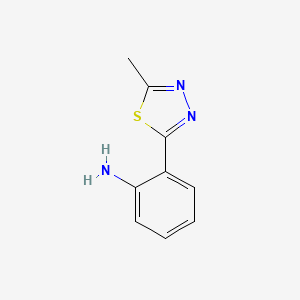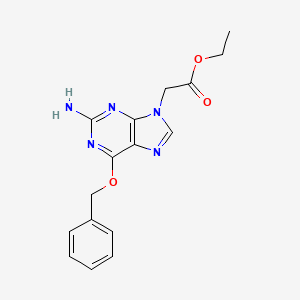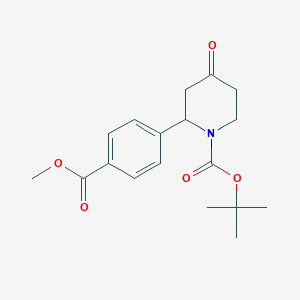
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound features a pyrrole ring substituted with a p-tolyl group and an ethyl group at the 1-position, and an aldehyde group at the 2-position. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This method provides a direct and selective transformation of a terminal alkyne to the corresponding geminal diseleno-substituted alkene, which can then be further modified to obtain the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-methanol.
Substitution: 3-bromo-1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde or 3-nitro-1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-p-Tolyl-ethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Similar Compounds:
1-(p-Tolyl)ethanol: A related compound with a similar p-tolyl group but differing in the functional group attached to the ethyl chain.
p-Tolyl acetate: Another compound with a p-tolyl group, used in different chemical reactions and applications.
4-nitro-2-(1-(p-tolyl)ethyl)phenol: A derivative with a nitro group, showing different biological activities and mechanisms of action.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its pyrrole ring and aldehyde group make it a valuable intermediate in organic synthesis, while the p-tolyl group enhances its stability and potential biological activity.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)ethyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-11-5-7-13(8-6-11)12(2)15-9-3-4-14(15)10-16/h3-10,12H,1-2H3 |
InChI Key |
AGAAGFJOPZOFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N2C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
